molecular formula C18H23NO3 B5401417 7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one

7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one

カタログ番号: B5401417
分子量: 301.4 g/mol
InChIキー: DHYVBRGSZGIXHK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. It is commonly known as LY294002 and is widely used in scientific research as a potent and selective inhibitor of phosphoinositide 3-kinases (PI3Ks).

作用機序

7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one exerts its inhibitory effect on this compound by binding to the ATP-binding site of the enzyme. This binding prevents the activation of the enzyme and the downstream signaling pathways that promote cell growth and survival. The inhibition of PI3K signaling by this compound leads to the suppression of cell proliferation and survival, induction of apoptosis, and enhancement of chemotherapy and radiotherapy efficacy.
Biochemical and Physiological Effects:
The inhibition of PI3K signaling by this compound has several biochemical and physiological effects. It leads to the suppression of cell proliferation and survival, induction of apoptosis, and enhancement of chemotherapy and radiotherapy efficacy. It also affects glucose metabolism, insulin signaling, and inflammation.

実験室実験の利点と制限

The advantages of using 7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one in lab experiments include its potency and selectivity as a PI3K inhibitor, its ability to induce apoptosis and enhance chemotherapy and radiotherapy efficacy, and its potential therapeutic applications for various diseases. The limitations of using this compound in lab experiments include its complex synthesis process, the need for expertise in organic chemistry, and its potential toxicity and off-target effects.

将来の方向性

The future directions of research on 7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one include the development of more potent and selective PI3K inhibitors, the investigation of its potential therapeutic applications for various diseases, the elucidation of its mechanism of action in different cellular and animal models, and the evaluation of its toxicity and pharmacokinetics in preclinical and clinical studies. Other future directions include the development of new synthetic methods for the production of this compound and the exploration of its potential as a chemical probe for studying PI3K signaling pathways.

合成法

The synthesis of 7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one involves the condensation of 4-methylumbelliferone with 1-pyrrolidinecarboxaldehyde in the presence of propylamine. The resulting product is then subjected to a series of chemical reactions, including oxidation, methylation, and cyclization, to obtain the final compound. The synthesis process is complex and requires expertise in organic chemistry.

科学的研究の応用

7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one is widely used in scientific research as a potent and selective inhibitor of this compound. This compound are a family of enzymes that play a critical role in cell signaling pathways, including cell growth, proliferation, differentiation, and survival. Dysregulation of PI3K signaling has been implicated in various diseases, including cancer, diabetes, and cardiovascular diseases.
The use of this compound as a PI3K inhibitor has been extensively studied in various cellular and animal models. It has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy and radiotherapy. It has also been investigated as a potential therapeutic agent for various other diseases, including diabetes, inflammation, and neurodegenerative diseases.

特性

IUPAC Name

7-hydroxy-8-methyl-4-propyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-3-6-13-10-16(20)22-18-12(2)17(21)14(9-15(13)18)11-19-7-4-5-8-19/h9-10,21H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYVBRGSZGIXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=C(C(=C2C)O)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。